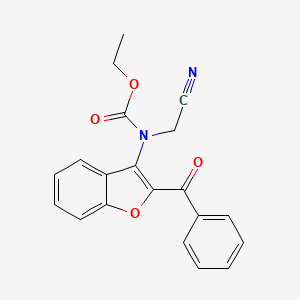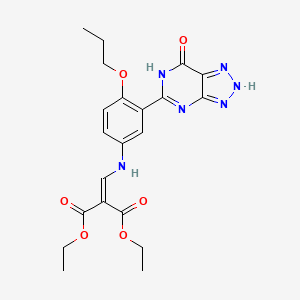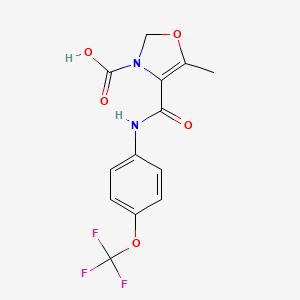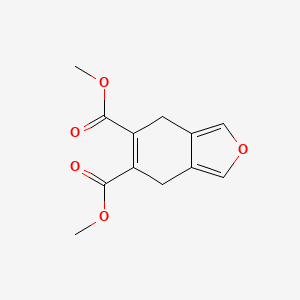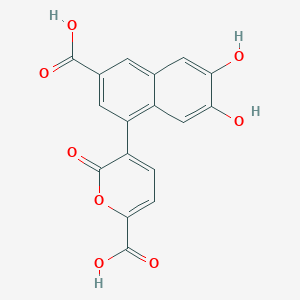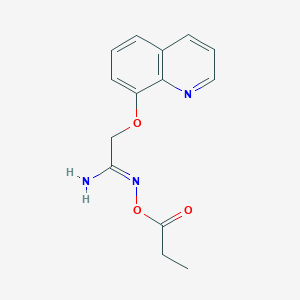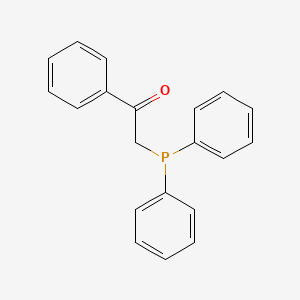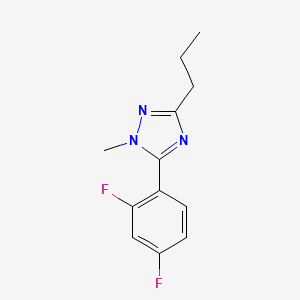
5-(2,4-Difluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Difluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the 2,4-difluorophenyl group and the propyl group in the structure of this compound imparts unique chemical and physical properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 5-(2,4-Difluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-difluorobenzyl chloride with 1-methyl-3-propyl-1H-1,2,4-triazole-5-thiol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Analyse Chemischer Reaktionen
5-(2,4-Difluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2,4-Difluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial applications.
Wirkmechanismus
The mechanism of action of 5-(2,4-Difluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the difluorophenyl group enhances its binding affinity and specificity towards certain targets, making it effective in exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(2,4-Difluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole include:
5-(2,4-Difluorophenyl)-1-methyl-1H-1,2,4-triazole: Lacks the propyl group, which may affect its chemical properties and biological activity.
5-(2,4-Difluorophenyl)-3-propyl-1H-1,2,4-triazole: Lacks the methyl group, which can influence its reactivity and interactions.
5-(2,4-Difluorophenyl)-1-methyl-3-ethyl-1H-1,2,4-triazole: The ethyl group instead of the propyl group can result in different steric and electronic effects.
Eigenschaften
CAS-Nummer |
915303-68-3 |
|---|---|
Molekularformel |
C12H13F2N3 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
5-(2,4-difluorophenyl)-1-methyl-3-propyl-1,2,4-triazole |
InChI |
InChI=1S/C12H13F2N3/c1-3-4-11-15-12(17(2)16-11)9-6-5-8(13)7-10(9)14/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
SSMRXBWSPCPHNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN(C(=N1)C2=C(C=C(C=C2)F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furan, 2-[2-[4-(1-methylethyl)phenyl]cyclopropyl]-](/img/structure/B12899737.png)

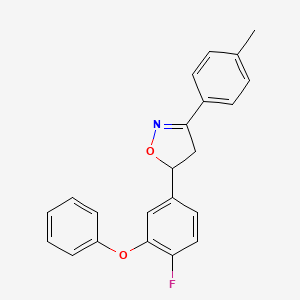
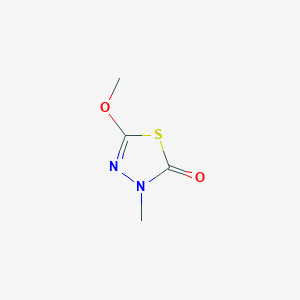
![6-[5-Butanoyl-6-(morpholin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12899748.png)
![Ethanone, 1-[5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]-](/img/structure/B12899754.png)
![Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate](/img/structure/B12899771.png)
